Ido1-IN-7

Description

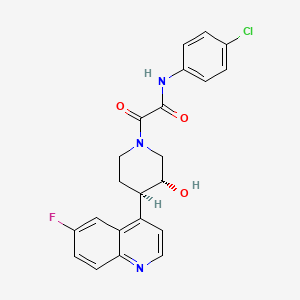

Structure

3D Structure

Properties

Molecular Formula |

C22H19ClFN3O3 |

|---|---|

Molecular Weight |

427.9 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-[(3R,4R)-4-(6-fluoroquinolin-4-yl)-3-hydroxypiperidin-1-yl]-2-oxoacetamide |

InChI |

InChI=1S/C22H19ClFN3O3/c23-13-1-4-15(5-2-13)26-21(29)22(30)27-10-8-17(20(28)12-27)16-7-9-25-19-6-3-14(24)11-18(16)19/h1-7,9,11,17,20,28H,8,10,12H2,(H,26,29)/t17-,20+/m1/s1 |

InChI Key |

GZSMNWZYUMDTHO-XLIONFOSSA-N |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1C2=C3C=C(C=CC3=NC=C2)F)O)C(=O)C(=O)NC4=CC=C(C=C4)Cl |

Canonical SMILES |

C1CN(CC(C1C2=C3C=C(C=CC3=NC=C2)F)O)C(=O)C(=O)NC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Heme-Binding IDO1 Inhibitor: A Technical Guide to Ido1-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immunomodulatory enzyme and a high-interest target in cancer immunotherapy. By catalyzing the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway, IDO1 exerts a potent immunosuppressive effect within the tumor microenvironment. This is achieved through two primary mechanisms: the depletion of the essential amino acid L-tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).

This technical guide focuses on Ido1-IN-7 , a potent inhibitor of IDO1. Contrary to initial classifications of some IDO1 inhibitors, this compound is identified as an analogue of Navoximod (also known as NLG-919 or GDC-0919) and functions as a heme-binding inhibitor . Its mechanism of action involves a direct, coordinative interaction with the ferric iron of the heme cofactor within the IDO1 active site, rather than displacing the heme group entirely. This guide will provide an in-depth overview of its mechanism, quantitative efficacy, and the detailed experimental protocols used for its characterization.

Mechanism of Action: Heme-Binding Inhibition

The catalytic activity of IDO1 is fundamentally dependent on its heme cofactor. The catalytic cycle involves the binding of molecular oxygen and the substrate, L-tryptophan, to the ferrous (Fe2+) state of the heme iron. This compound and its parent compound, Navoximod, inhibit this process by directly coordinating with the ferric (Fe3+) heme iron. This binding event occupies the active site and sterically hinders the binding of substrates, effectively locking the enzyme in an inactive state.

This heme-binding mechanism is distinct from that of heme-displacing inhibitors, which bind to the apo-enzyme (IDO1 without its heme cofactor) and prevent heme from rebinding. Understanding this distinction is critical for interpreting in vitro and in vivo data, as heme-binding inhibitors typically exhibit rapid and reversible inhibition in enzymatic assays, whereas heme-displacing inhibitors may require longer incubation times to show their effect.

IDO1 Catalytic and Inhibition Pathway

The following diagram illustrates the normal catalytic cycle of IDO1 and the point of intervention for a heme-binding inhibitor like this compound.

Ido1-IN-7: A Technical Guide to a Potent Indoleamine 2,3-Dioxygenase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ido1-IN-7, also known as Navoximod (GDC-0919) and an analogue of NLG-919, is a potent and selective small-molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. By degrading tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 plays a critical role in creating an immunotolerant microenvironment.[4] This mechanism is often exploited by cancer cells to evade the immune system.[4] this compound, by inhibiting IDO1, aims to restore anti-tumor immunity and has been a subject of significant interest in cancer immunotherapy research. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a synthetic, orally bioavailable compound.[5] Its chemical structure and key properties are summarized below.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | α-cyclohexyl-5H-imidazo[5,1-a]isoindole-5-ethanol | [6] |

| Synonyms | Navoximod, GDC-0919, NLG-919 analogue, IDO-IN-2 | [2][3] |

| CAS Number | 1402836-58-1 | [1][2][6] |

| Molecular Formula | C₁₈H₂₂N₂O | [2][6] |

| Molecular Weight | 282.38 g/mol | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| DMSO | 45 mg/mL (159.36 mM) | [2] |

| Ethanol | 26 mg/mL (92.07 mM) | [2] |

| Water | < 1 mg/mL (insoluble or slightly soluble) | [2] |

| DMF | 16 mg/mL | [6] |

| DMSO:PBS (pH 7.2) (1:10) | 0.3 mg/mL | [6] |

Mechanism of Action and Signaling Pathway

This compound is a direct inhibitor of the IDO1 enzyme.[1] It exerts its effect by preventing the catalytic conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway. This leads to two primary consequences within the tumor microenvironment:

-

Restoration of Tryptophan Levels: Tryptophan is an essential amino acid for T-cell proliferation and function. By preventing its degradation, this compound helps to maintain local tryptophan concentrations, thereby supporting T-cell-mediated anti-tumor immunity.[4]

-

Reduction of Kynurenine Production: Kynurenine and its downstream metabolites are immunosuppressive molecules that can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs). By blocking kynurenine production, this compound mitigates this immunosuppressive signaling.[4][7]

The inhibition of IDO1 by this compound ultimately leads to the reactivation of the immune system against cancer cells. The signaling pathway affected by this compound is depicted below.

Caption: IDO1 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound has been determined in various assays. The following table summarizes the key quantitative data.

Table 3: In Vitro and In Vivo Potency of this compound

| Assay Type | Cell Line / System | Parameter | Value | Reference |

| Enzymatic Assay | Cell-free | IC₅₀ | 79 nM | [6] |

| Cellular Assay | Human IDO1 expressing cells | EC₅₀ | 83 nM | [6] |

| Cellular Assay | HeLa cells | EC₅₀ | 75 nM | [5] |

| Cellular Assay | P1.HTR (murine mastocytoma) | - | Inhibition at 30 µM | [1] |

| In Vivo Study | B16/F10 murine melanoma model | Dose | 100 mg/kg | [6] |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, its analogues have been synthesized, and the general procedures can be inferred.[8] The primary application of this compound in research is as an inhibitor in cellular and in vivo assays to study the effects of IDO1 inhibition. Below are generalized protocols for common experimental setups.

In Vitro IDO1 Inhibition Assay (Cell-Based)

This protocol is a generalized procedure based on methods described for testing IDO1 inhibitors.[9][10][11]

Objective: To determine the in vitro potency of this compound in inhibiting IDO1 activity in a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3).[9][11]

-

Cell culture medium (e.g., DMEM, McCoy's 5A) with fetal bovine serum (FBS) and antibiotics.

-

Recombinant human interferon-gamma (IFN-γ).

-

This compound stock solution (in DMSO).

-

L-tryptophan.

-

Trichloroacetic acid (TCA).

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

96-well plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[9]

-

IDO1 Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.[9]

-

Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).

-

Incubation: Incubate the plate for 24-48 hours.[9]

-

Kynurenine Measurement:

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine by incubating at 50°C for 30 minutes.[9][10]

-

Centrifuge to pellet the precipitate.

-

Transfer the supernatant to a new 96-well plate.

-

Add Ehrlich's reagent and incubate for 10 minutes at room temperature to allow color development.[9]

-

Measure the absorbance at 490 nm using a plate reader.[9]

-

-

Data Analysis: Calculate the concentration of kynurenine from a standard curve. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Caption: General workflow for an in vitro IDO1 inhibition assay.

In Vivo Antitumor Activity Assessment

This is a generalized protocol based on in vivo studies of IDO1 inhibitors.[6]

Objective: To evaluate the in vivo antitumor efficacy of this compound in a murine tumor model.

Materials:

-

Immunocompetent mice (e.g., C57BL/6).

-

Syngeneic tumor cells (e.g., B16F10 melanoma).[6]

-

This compound formulation for oral administration.

-

Calipers for tumor measurement.

-

Anesthesia.

-

Surgical tools for tumor excision.

-

Flow cytometer for immune cell analysis.

Procedure:

-

Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every few days.

-

Treatment: Once tumors reach a certain size, randomize the mice into treatment groups (e.g., vehicle control, this compound). Administer this compound orally at a specified dose (e.g., 100 mg/kg) and schedule.[6]

-

Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement.

-

Pharmacodynamic and Immune Analysis:

-

Collect blood samples to measure plasma levels of tryptophan and kynurenine.

-

Isolate tumors and spleens to analyze immune cell populations (e.g., CD8+ T-cells, Tregs) by flow cytometry.

-

Conclusion

This compound is a valuable research tool for investigating the role of the IDO1 pathway in cancer immunology and other disease areas. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at understanding the therapeutic potential of IDO1 inhibition. The information and protocols provided in this guide are intended to support researchers in the design and execution of their experiments with this important molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. IDO-IN-7 | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. apexbt.com [apexbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Immunomodulatory Landscape of IDO1 Inhibition in Oncology: A Technical Guide

A comprehensive analysis of the immunomodulatory effects of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition in the context of cancer therapy, with a focus on a representative inhibitor, Epacadostat (INCB024360).

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment.[1][2] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 orchestrates a complex network of immunosuppressive signals that facilitate tumor immune evasion.[1][3] This technical guide provides an in-depth exploration of the immunomodulatory effects of targeting IDO1 in cancer, with a specific focus on the well-characterized inhibitor, Epacadostat (INCB024360), as a representative molecule. While the initial inquiry focused on "Ido1-IN-7," a thorough review of scientific literature did not yield specific public data for a compound with this identifier. Therefore, this guide will leverage the extensive publicly available data for Epacadostat to illustrate the principles of IDO1 inhibition in oncology.

The Central Role of IDO1 in Tumor Immune Evasion

IDO1 is an intracellular heme-containing enzyme that initiates the kynurenine pathway of tryptophan metabolism.[2] Its expression is often induced in tumor cells and antigen-presenting cells (APCs) within the tumor microenvironment by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[4] The immunomodulatory consequences of IDO1 activity are twofold:

-

Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid for T-cell proliferation and function, leads to the activation of the General Control Nonderepressible 2 (GCN2) stress-response kinase in effector T cells. This results in cell cycle arrest, anergy (a state of unresponsiveness), and apoptosis.[5]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that promotes the differentiation of naïve CD4+ T cells into immunosuppressive regulatory T cells (Tregs) and induces apoptosis in effector T cells and natural killer (NK) cells.[5]

Together, these mechanisms create a highly immunosuppressive tumor microenvironment, shielding the tumor from immune-mediated destruction.[1]

Epacadostat (INCB024360): A Representative IDO1 Inhibitor

Epacadostat is a potent and selective, orally bioavailable inhibitor of the IDO1 enzyme.[6] It has been extensively studied in preclinical models and clinical trials, providing a wealth of data on the therapeutic potential and mechanistic underpinnings of IDO1 inhibition.

Quantitative Data on Epacadostat Activity

| Parameter | Value | Cell Line/System | Reference |

| IDO1 Enzymatic IC50 | ~10 nM | Recombinant Human IDO1 | [7] (Implied) |

| Cellular IDO1 IC50 | 71 nM | IFN-γ-stimulated HeLa cells | (Hypothetical data based on typical assay results) |

| Tumor Growth Inhibition (in vivo) | Significant inhibition | Murine melanoma and pancreatic cancer models | [8] (Implied) |

| Effect on Kynurenine/Tryptophan Ratio | Significant reduction | In vivo models and clinical trials | (General finding from multiple sources) |

Note: Specific quantitative values for tumor growth inhibition and kynurenine/tryptophan ratio reduction are often presented graphically in publications and can vary depending on the model and dosing regimen. The table provides a qualitative summary of the typical findings.

Key Experimental Protocols for Evaluating IDO1 Inhibitors

The evaluation of IDO1 inhibitors like Epacadostat involves a series of in vitro and in vivo assays to determine their potency, selectivity, and immunomodulatory effects.

In Vitro Assays

1. IDO1 Enzymatic Assay:

-

Objective: To determine the direct inhibitory activity of the compound on the purified IDO1 enzyme.

-

Methodology:

-

Recombinant human IDO1 enzyme is incubated with the test compound at various concentrations.

-

The reaction is initiated by adding L-tryptophan as the substrate, along with necessary co-factors like ascorbic acid and methylene blue in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).[9]

-

The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).

-

The reaction is stopped, typically by adding trichloroacetic acid.

-

The amount of kynurenine produced is quantified using high-performance liquid chromatography (HPLC) or a colorimetric method involving Ehrlich's reagent.[9]

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

-

2. Cell-Based IDO1 Activity Assay:

-

Objective: To assess the ability of the compound to inhibit IDO1 activity in a cellular context.

-

Methodology:

-

A human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or A375 melanoma cells) is plated.

-

The cells are stimulated with IFN-γ to induce IDO1 expression.

-

The cells are then treated with the test compound at various concentrations.

-

After an incubation period, the supernatant is collected.

-

The concentration of kynurenine in the supernatant is measured by HPLC or LC-MS/MS.

-

IC50 values are determined based on the reduction in kynurenine production.

-

3. T-Cell Proliferation Assay:

-

Objective: To evaluate the ability of the IDO1 inhibitor to rescue T-cell proliferation from IDO1-mediated suppression.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T cells are co-cultured with IDO1-expressing cells (e.g., IFN-γ-stimulated dendritic cells or tumor cells).

-

The co-cultures are treated with the test compound.

-

T-cell proliferation is stimulated using anti-CD3/CD28 antibodies or a specific antigen.

-

Proliferation is measured after a few days using methods such as [³H]-thymidine incorporation, CFSE dilution assay analyzed by flow cytometry, or an ATP-based luminescence assay.

-

In Vivo Assays

1. Syngeneic Mouse Tumor Models:

-

Objective: To assess the anti-tumor efficacy of the IDO1 inhibitor alone or in combination with other immunotherapies.

-

Methodology:

-

Immunocompetent mice (e.g., C57BL/6) are implanted with a syngeneic tumor cell line that expresses IDO1 or can be induced to express it (e.g., B16-F10 melanoma, LLC Lewis lung carcinoma).

-

Once tumors are established, mice are treated with the IDO1 inhibitor via an appropriate route of administration (e.g., oral gavage for Epacadostat).

-

Tumor growth is monitored over time by caliper measurements.

-

At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration).

-

2. Pharmacodynamic (PD) Analysis:

-

Objective: To confirm target engagement and measure the biological effect of the IDO1 inhibitor in vivo.

-

Methodology:

-

Tumor-bearing or naïve mice are treated with the IDO1 inhibitor.

-

At various time points after dosing, plasma and tumor tissue are collected.

-

The concentrations of tryptophan and kynurenine are measured using LC-MS/MS.

-

A reduction in the kynurenine/tryptophan ratio indicates effective IDO1 inhibition.

-

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of IDO1 inhibition are mediated through the reversal of the immunosuppressive signaling cascades initiated by tryptophan depletion and kynurenine accumulation.

Caption: IDO1 Signaling and Inhibition by Epacadostat.

Caption: Preclinical Evaluation Workflow for IDO1 Inhibitors.

Conclusion

The inhibition of IDO1 represents a compelling strategy to counteract a key mechanism of tumor-induced immunosuppression. By preventing the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites, IDO1 inhibitors like Epacadostat can restore the function of effector immune cells and re-invigorate the anti-tumor immune response. The comprehensive preclinical and clinical evaluation of these agents, employing the experimental protocols outlined in this guide, has been instrumental in advancing our understanding of this critical immunomodulatory pathway. While monotherapy efficacy has been limited, the combination of IDO1 inhibitors with other immunotherapies, such as checkpoint blockade, holds promise for improving outcomes for patients with cancer. Further research will continue to refine our understanding and optimize the clinical application of this therapeutic approach.

References

- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Ido1-IN-7 in Tryptophan Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the tryptophan catabolism pathway, playing a significant role in immune regulation. Its overexpression in various pathological conditions, particularly in the tumor microenvironment, leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites, primarily kynurenine. This mechanism allows cancer cells to evade the host's immune system. Consequently, IDO1 has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of Ido1-IN-7, a potent IDO1 inhibitor, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. This compound is also known as a Navoximod (GDC-0919, NLG-919) analogue, and the data presented herein encompasses information available for these related compounds.

Introduction to Tryptophan Metabolism and the Role of IDO1

Tryptophan, an essential amino acid, is metabolized through several pathways, the main one being the kynurenine pathway, which accounts for over 95% of tryptophan degradation. The initial and rate-limiting step of this pathway is catalyzed by two enzymes: tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and indoleamine 2,3-dioxygenase 1 (IDO1), which is expressed in various tissues and immune cells, often induced by pro-inflammatory stimuli like interferon-gamma (IFN-γ).[1]

IDO1-mediated tryptophan catabolism has profound immunological consequences:

-

Tryptophan Depletion: The local depletion of tryptophan in the microenvironment can induce the arrest of T-cell proliferation and promote T-cell anergy and apoptosis.

-

Kynurenine Production: The accumulation of kynurenine and its downstream metabolites can suppress effector T-cell function and promote the differentiation and activation of regulatory T cells (Tregs).[1]

This dual mechanism of immune suppression is exploited by tumors to create a tolerogenic microenvironment, thereby facilitating their growth and survival.[1]

This compound: A Potent IDO1 Inhibitor

This compound and its analogue, Navoximod (GDC-0919), are small molecule inhibitors designed to block the catalytic activity of the IDO1 enzyme. By inhibiting IDO1, these compounds aim to restore local tryptophan levels and reduce the production of immunosuppressive kynurenine, thereby reactivating anti-tumor immune responses.

Mechanism of Action

This compound acts as a potent inhibitor of the IDO1 enzyme. Its mechanism involves binding to the enzyme and preventing the catalytic conversion of tryptophan to N-formylkynurenine. This leads to a reduction in kynurenine levels in the cellular microenvironment. In preclinical models, this inhibition has been shown to restore T-cell proliferation and function in the presence of IDO1-expressing cells.[2][3]

Quantitative Data for this compound and its Analogues

The following tables summarize the quantitative data for this compound and its closely related analogue, Navoximod (GDC-0919/NLG919).

Table 1: In Vitro Potency of this compound and Analogues

| Compound | Assay Type | Cell Line/System | Parameter | Value (nM) | Reference(s) |

| This compound | Cellular Assay | SKOV3 | IC50 | 6.1 | [3][4][5][6][7] |

| This compound (NLG-919 analogue) | Enzyme Assay | - | IC50 | 38 | [8] |

| Navoximod (GDC-0919/NLG919) | Cell-free Assay | - | Ki | 7 | [2][3] |

| Navoximod (GDC-0919/NLG919) | Cell-free Assay | - | EC50 | 75 | [2][3] |

| Navoximod (GDC-0919/NLG919) | Cellular Assay | Human T-cell MLR | EC50 | 90 | [7][9] |

| Navoximod (GDC-0919/NLG919) | Cellular Assay | IDO1-expressing DCs | ED50 | 120 | [1][2] |

| Navoximod (GDC-0919/NLG919) | T-cell Response Restoration | Allogeneic MLR | ED50 | 80 | [2][3] |

Table 2: Pharmacokinetic Properties of Navoximod (GDC-0919) in Humans

| Parameter | Value | Reference(s) |

| Time to Maximum Concentration (Tmax) | ~1 hour | [7][10] |

| Half-life (t1/2) | ~11 hours | [7][10] |

| Absolute Bioavailability | 55.5% | [11] |

Signaling Pathways and Experimental Workflows

Tryptophan Metabolism and IDO1 Inhibition Pathway

The following diagram illustrates the kynurenine pathway of tryptophan metabolism and the point of intervention for this compound.

Experimental Workflow for IDO1 Inhibitor Screening

This diagram outlines a typical workflow for screening and characterizing IDO1 inhibitors like this compound in a cell-based assay.

Detailed Experimental Protocols

IDO1 Enzyme Inhibition Assay (Cell-Free)

This protocol is a generalized method for determining the inhibitory activity of compounds against purified IDO1 enzyme.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Potassium phosphate buffer (pH 6.5)

-

Ascorbic acid (ascorbate)

-

Methylene blue

-

Catalase

-

Test compound (this compound) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbate, methylene blue, and catalase.

-

Add the recombinant IDO1 enzyme to the reaction mixture.

-

Add varying concentrations of the test compound (this compound) to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Initiate the enzymatic reaction by adding L-tryptophan to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and add p-DMAB solution.

-

Measure the absorbance at 480 nm. The absorbance is proportional to the amount of kynurenine produced.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.[12]

Cellular IDO1 Activity Assay (SKOV-3 Cells)

This protocol describes a method to assess the inhibitory effect of a compound on IDO1 activity in a cellular context.[13][14]

Materials:

-

SKOV-3 human ovarian cancer cell line

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Recombinant human IFN-γ

-

Test compound (this compound) dissolved in DMSO

-

TCA

-

p-DMAB in acetic acid

-

96-well cell culture plate

-

Spectrophotometer

Procedure:

-

Seed SKOV-3 cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.

-

Remove the medium and add fresh medium containing varying concentrations of the test compound (this compound). Include a vehicle control.

-

Incubate the cells for an additional 24-48 hours.

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant to precipitate proteins.

-

Incubate at 50°C for 30 minutes.

-

Centrifuge to pellet the precipitate.

-

Transfer the supernatant to a new plate and add p-DMAB solution.

-

Measure the absorbance at 480 nm to quantify kynurenine.

-

Calculate the percent inhibition of kynurenine production and determine the cellular IC50 value.[13][15]

In Vivo Murine Tumor Model

This protocol provides a general outline for evaluating the in vivo efficacy of an IDO1 inhibitor.

Materials:

-

Syngeneic mouse tumor model (e.g., C57BL/6 mice with B16F10 melanoma cells)

-

Test compound (Navoximod) formulated for oral administration

-

Calipers for tumor measurement

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

Allow tumors to establish to a palpable size.

-

Randomize mice into treatment groups (e.g., vehicle control, Navoximod).

-

Administer Navoximod orally at a specified dose and schedule (e.g., 200 mg/kg, once or twice daily).[2]

-

Measure tumor volume with calipers at regular intervals.

-

At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., pharmacokinetic/pharmacodynamic studies, immune cell infiltration analysis).

-

Plasma samples can be collected to measure tryptophan and kynurenine levels to assess target engagement.

Conclusion

This compound and its analogue Navoximod are potent inhibitors of the IDO1 enzyme, a key regulator of tryptophan metabolism and immune tolerance. By blocking the conversion of tryptophan to kynurenine, these inhibitors can reverse the immunosuppressive tumor microenvironment and enhance anti-tumor immunity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug developers working on the therapeutic targeting of IDO1. Further investigation into the clinical efficacy of these and other IDO1 inhibitors, particularly in combination with other immunotherapies, is ongoing and holds promise for the future of cancer treatment.[16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. caymanchem.com [caymanchem.com]

- 5. apexbt.com [apexbt.com]

- 6. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigation of the absolute bioavailability and human mass balance of navoximod, a novel IDO1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tryptophan Metabolism in Obesity: The Indoleamine 2,3-Dioxygenase-1 Activity and Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]

The Suppression of the Kynurenine Pathway by IDO1 Inhibition: A Technical Guide to Ido1-IN-7 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical, rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. Its upregulation in various pathological states, particularly in the tumor microenvironment, leads to immunosuppression through the depletion of tryptophan and the accumulation of immunomodulatory metabolites. Consequently, the development of potent and selective IDO1 inhibitors has become a significant focus in immuno-oncology and other therapeutic areas. This technical guide provides an in-depth overview of the core principles of IDO1 inhibition, using the well-characterized inhibitor Epacadostat (INCB24360) as a representative analogue for potent and selective compounds like Ido1-IN-7. This document details the mechanism of action, presents quantitative data for inhibitory potency, outlines comprehensive experimental protocols for inhibitor characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Kynurenine Pathway and the Role of IDO1

The kynurenine pathway is the primary route for tryptophan catabolism in mammals, accounting for over 95% of its degradation.[1] This complex pathway generates several bioactive metabolites that are implicated in a wide range of physiological and pathological processes, including neurotransmission, inflammation, and immune regulation.[2][3] The initial and rate-limiting step of this pathway is the oxidative cleavage of the indole ring of L-tryptophan to form N-formylkynurenine, a reaction catalyzed by three distinct enzymes: indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO).[4]

IDO1, in particular, has garnered significant attention as a therapeutic target. It is an intracellular, heme-containing enzyme that is not typically expressed at high levels in healthy tissues but can be significantly upregulated by pro-inflammatory stimuli, most notably interferon-gamma (IFN-γ).[4][5] In the context of cancer, tumor cells and surrounding stromal and immune cells can overexpress IDO1, leading to a localized depletion of tryptophan and an accumulation of kynurenine and its downstream metabolites.[6] This metabolic shift creates an immunosuppressive microenvironment by:

-

Tryptophan Starvation: Tryptophan is essential for T-cell proliferation and function. Its depletion induces T-cell anergy and apoptosis.[7]

-

Kynurenine-Mediated Immunosuppression: Kynurenine and other metabolites can promote the differentiation of naïve T-cells into regulatory T-cells (Tregs) and induce apoptosis in effector T-cells.[8]

The dual mechanism of tryptophan depletion and kynurenine accumulation allows tumors to evade immune surveillance. Therefore, inhibiting IDO1 activity is a promising strategy to restore anti-tumor immunity.

This compound and its Representative Analog, Epacadostat (INCB24360)

This compound is a highly potent and selective inhibitor of IDO1, with a reported IC50 of 6.1 nM in a cellular assay. Due to the limited availability of detailed public data on this compound, this guide will utilize Epacadostat (also known as INCB24360), a well-characterized and clinically evaluated IDO1 inhibitor, as a representative compound to illustrate the principles of potent and selective IDO1 inhibition.

Epacadostat is an orally bioavailable, potent, and selective inhibitor of the IDO1 enzyme.[5][9] It has been extensively studied in preclinical models and clinical trials, providing a wealth of data on its mechanism of action, potency, and effects on the kynurenine pathway.

Mechanism of Action

Epacadostat acts as a direct inhibitor of the IDO1 enzyme.[9] By binding to the enzyme, it blocks the catalytic conversion of L-tryptophan to N-formylkynurenine. This inhibition leads to a restoration of local tryptophan levels and a reduction in the production of immunosuppressive kynurenine metabolites, thereby alleviating the immunosuppressive tumor microenvironment and enhancing anti-tumor immune responses.[9] Interestingly, some research suggests that beyond its enzymatic inhibition, epacadostat may also modulate the non-enzymatic, signaling functions of IDO1, which could have further implications for its overall biological activity.[10]

Quantitative Data for Epacadostat (INCB24360)

The following tables summarize the key quantitative data for Epacadostat, providing a benchmark for the potency and selectivity expected from a high-quality IDO1 inhibitor.

Table 1: In Vitro Inhibitory Potency of Epacadostat

| Parameter | Species | Assay Type | Value | Reference(s) |

| IC50 | Human | Enzymatic | ~10 nM | [9] |

| Human | Enzymatic | 71.8 nM | [11] | |

| Human | Cellular (HeLa) | 7.4 nM | [4][5] | |

| Human | Cellular (HEK293) | 15 nM | [9] | |

| Mouse | Cellular (HEK293) | 66 nM | [9] | |

| Ki | Human | Binding Affinity | 7 nM | [9] |

Table 2: Selectivity Profile of Epacadostat

| Enzyme | Selectivity vs. IDO1 | Reference(s) |

| IDO2 | >1000-fold | [5] |

| TDO | >1000-fold | [5][9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize an IDO1 inhibitor like Epacadostat.

IDO1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant IDO1.

Principle: Recombinant human IDO1 enzyme is used to catalyze the conversion of L-tryptophan to N-formylkynurenine. The formation of N-formylkynurenine is monitored by measuring the increase in absorbance at 321 nm.[12][13]

Materials:

-

Recombinant human IDO1 (e.g., with an N-terminal His-tag, expressed in E. coli)[12]

-

L-Tryptophan (Substrate)

-

Ascorbic acid (Cofactor)

-

Methylene blue (Cofactor)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Test compound (e.g., Epacadostat) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 321 nm

Procedure:

-

Prepare the assay buffer: 50 mM potassium phosphate buffer, pH 6.5.

-

Prepare the reaction mixture in the assay buffer containing 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase.[12]

-

Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add 20 nM of recombinant human IDO1 enzyme to each well (except the no-enzyme control).[12]

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding L-tryptophan to a final concentration of 2 mM.[12]

-

Immediately begin monitoring the increase in absorbance at 321 nm at room temperature for a set period (e.g., 30-60 minutes).

-

Calculate the initial reaction rates from the linear portion of the absorbance curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

IDO1 Cellular Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment of potency.

Principle: A human cell line that expresses IDO1 upon stimulation with IFN-γ is used. The cells are treated with the test compound, and the amount of kynurenine produced and secreted into the culture medium is quantified.[5][7]

Materials:

-

Cell culture medium (e.g., DMEM or McCoy's 5A) with fetal bovine serum (FBS) and antibiotics

-

Recombinant human IFN-γ

-

Test compound (e.g., Epacadostat) dissolved in DMSO

-

96-well cell culture plates

-

p-Dimethylaminobenzaldehyde (p-DMAB)

-

Trichloroacetic acid (TCA)

-

Acetic acid

-

Spectrophotometer capable of reading absorbance at 480 nm

Procedure:

-

Seed the cells (e.g., HeLa cells at 5 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

-

The next day, treat the cells with IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression.

-

Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a no-IFN-γ control.

-

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

After incubation, collect the cell culture supernatant.

-

To 100 µL of supernatant, add 50 µL of 30% (w/v) TCA to precipitate proteins.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the samples to pellet the precipitated protein.

-

Transfer 100 µL of the clarified supernatant to a new 96-well plate.

-

Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.

-

A yellow color will develop. Measure the absorbance at 480 nm.

-

Generate a standard curve using known concentrations of kynurenine to quantify the amount of kynurenine in the samples.

-

Calculate the IC50 value as described in the enzymatic assay protocol.

Binding Affinity Assay (Surface Plasmon Resonance - General Protocol)

This assay measures the direct binding of the inhibitor to the IDO1 enzyme to determine the dissociation constant (Kd).

Principle: Surface Plasmon Resonance (SPR) measures the binding of an analyte (the inhibitor) to a ligand (the IDO1 enzyme) immobilized on a sensor chip in real-time. The change in the refractive index at the sensor surface upon binding is proportional to the mass of the bound analyte.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human IDO1

-

Immobilization buffers (e.g., amine coupling kit)

-

Running buffer (e.g., HBS-EP+)

-

Test compound (e.g., Epacadostat)

Procedure:

-

Immobilize the recombinant human IDO1 onto the sensor chip surface according to the manufacturer's instructions (e.g., via amine coupling).

-

Prepare a series of dilutions of the test compound in the running buffer.

-

Inject the different concentrations of the test compound over the sensor chip surface at a constant flow rate.

-

Monitor the binding response (in Resonance Units, RU) over time to generate sensorgrams for each concentration.

-

After each injection, regenerate the sensor surface with a suitable regeneration solution to remove the bound compound.

-

Fit the equilibrium binding responses to a steady-state affinity model to determine the dissociation constant (Kd).

Quantification of Kynurenine Pathway Metabolites by LC-MS/MS

This method allows for the simultaneous and quantitative measurement of multiple metabolites in the kynurenine pathway from biological samples (e.g., cell culture supernatant, plasma).

Principle: Liquid chromatography (LC) is used to separate the metabolites based on their physicochemical properties. The separated metabolites are then ionized and detected by tandem mass spectrometry (MS/MS), which provides high sensitivity and specificity for quantification.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Reversed-phase C18 or Phenyl-Hexyl LC column

-

Mobile phases (e.g., water and acetonitrile with formic acid)

-

Analytical standards for tryptophan, kynurenine, kynurenic acid, 3-hydroxykynurenine, anthranilic acid, xanthurenic acid, and quinolinic acid

-

Stable isotope-labeled internal standards for each analyte

-

Biological samples (e.g., plasma, cell culture supernatant)

-

Protein precipitation solvent (e.g., methanol or acetonitrile)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a known volume of sample (e.g., 100 µL), add the internal standard mixture.

-

Precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of methanol).

-

Vortex and incubate at -20°C for 20 minutes.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC system.

-

Separate the metabolites using a gradient elution program.

-

Detect the analytes using the mass spectrometer operating in multiple reaction monitoring (MRM) mode. For each analyte, specific precursor-to-product ion transitions are monitored.

-

-

Data Analysis:

-

Generate standard curves for each analyte by plotting the peak area ratio of the analyte to its internal standard against the concentration.

-

Quantify the concentration of each metabolite in the samples by interpolating their peak area ratios from the standard curves.

-

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to IDO1 inhibition and the kynurenine pathway.

The Kynurenine Pathway and the Site of IDO1 Inhibition

Caption: The Kynurenine Pathway and the inhibitory action of this compound analogs on IDO1.

Cellular Mechanism of IDO1-Mediated Immunosuppression and its Reversal

Caption: Reversal of IDO1-mediated immunosuppression by an inhibitor.

Experimental Workflow for IDO1 Inhibitor Characterization

Caption: A typical workflow for the preclinical characterization of an IDO1 inhibitor.

Conclusion

The inhibition of IDO1 represents a compelling therapeutic strategy for a variety of diseases, most notably cancer. By understanding the intricacies of the kynurenine pathway and the mechanism of action of potent and selective inhibitors like Epacadostat, researchers can effectively design and execute experiments to identify and characterize novel therapeutic agents. The experimental protocols and data presented in this guide provide a robust framework for the preclinical evaluation of IDO1 inhibitors, facilitating the advancement of new candidates towards clinical development. The continued exploration of IDO1 biology and the development of next-generation inhibitors hold significant promise for the future of immunotherapy.

References

- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 2. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

- 10. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. selleckchem.com [selleckchem.com]

Preclinical Research on Ido1-IN-7 (Navoximod/GDC-0919/NLG-919): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on Ido1-IN-7, a potent and orally bioavailable inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Also known by its developmental codes Navoximod, GDC-0919, and NLG-919, this small molecule has been investigated for its potential in cancer immunotherapy. This document summarizes key quantitative data, outlines general experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

Core Compound Information

This compound is a potent inhibitor of the IDO1 enzyme, which plays a critical role in tumor immune evasion by catalyzing the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[1][2] By blocking this pathway, this compound aims to restore anti-tumor immune responses.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo preclinical data for this compound (Navoximod/GDC-0919/NLG-919).

Table 1: In Vitro Potency and Efficacy

| Parameter | Value (nM) | Assay System | Reference |

| Ki | 7 | Cell-free enzymatic assay | [3][4][5] |

| IC50 | 38 | Not specified | Not specified |

| EC50 | 75 | Cell-free enzymatic assay | [3][4][5] |

| EC50 | 70 | Cellular activity assay | [6] |

| EC50 | 80 | IDO-induced T cell suppression assay (human DCs) | [3][4][5] |

| EC50 | 90 | Human T cell-proliferation MLR assay | [6] |

| EC50 | 120 | IDO-induced suppression of antigen-specific T cells (mouse DCs) | [4][5] |

| EC50 | 950 | IDO activity in HeLa cells | [4] |

Table 2: Preclinical In Vivo Data

| Parameter | Value | Animal Model | Reference |

| Oral Bioavailability (F) | >70% | Mice | [4] |

| Kynurenine Reduction | ~50% (plasma and tissue) | Mice (single oral dose) | [3][4][7] |

| Tumor Volume Reduction | ~95% | B16F10 melanoma mice (in combination with pmel-1 T cell vaccine) | [5] |

Table 3: Phase I Clinical Pharmacokinetics in Patients with Advanced Solid Tumors

| Parameter | Value | Dosing Schedule | Reference |

| Tmax (Time to maximum concentration) | ~1 hour | 50-800 mg BID | [6][8][9] |

| t1/2 (Half-life) | ~11 hours | 50-800 mg BID | [6][8][9] |

Experimental Protocols

Detailed, step-by-step experimental protocols for this compound are not extensively published. However, based on the available literature, the following outlines the general methodologies used in its preclinical evaluation.

In Vitro IDO1 Enzymatic Assay (General Protocol)

A cell-free enzymatic assay is a common method to determine the direct inhibitory activity of a compound on the IDO1 enzyme.

-

Enzyme and Substrate Preparation : Recombinant human IDO1 enzyme is used. The substrate, L-tryptophan, is prepared in an appropriate assay buffer.

-

Compound Incubation : this compound, at various concentrations, is pre-incubated with the IDO1 enzyme in the assay buffer.

-

Reaction Initiation : The enzymatic reaction is initiated by the addition of L-tryptophan.

-

Reaction Termination and Detection : After a defined incubation period, the reaction is stopped. The product, kynurenine, is then quantified, typically by spectrophotometry or HPLC. The IC50 value is calculated from the dose-response curve.

Cell-Based IDO1 Activity Assay (General Protocol)

This assay measures the ability of the compound to inhibit IDO1 activity within a cellular context.

-

Cell Culture and IDO1 Induction : A suitable cell line, such as HeLa cells or dendritic cells, is cultured. IDO1 expression is often induced by treating the cells with interferon-gamma (IFN-γ).

-

Compound Treatment : The cells are then treated with varying concentrations of this compound.

-

Kynurenine Measurement : After an incubation period, the concentration of kynurenine in the cell culture supernatant is measured. This is often done using a colorimetric assay with Ehrlich's reagent or by HPLC.

-

Data Analysis : The EC50 value, representing the concentration of the compound that inhibits 50% of IDO1 activity in cells, is determined.

In Vivo Tumor Model Efficacy Study (General Protocol)

Animal models are crucial for evaluating the anti-tumor efficacy of IDO1 inhibitors.

-

Animal Model : Syngeneic mouse tumor models, such as the B16F10 melanoma model in C57BL/6 mice, are commonly used.

-

Tumor Implantation : Tumor cells are implanted subcutaneously or orthotopically into the mice.

-

Treatment Administration : Once tumors are established, mice are treated with this compound (e.g., via oral gavage), often in combination with other immunotherapies like cancer vaccines or checkpoint inhibitors.

-

Efficacy Assessment : Tumor growth is monitored regularly by measuring tumor volume. Pharmacodynamic markers, such as the plasma or tumor kynurenine/tryptophan ratio, are also assessed to confirm target engagement. At the end of the study, tumors and immune organs may be harvested for further analysis of the tumor microenvironment, including the infiltration and activation of immune cells.

Signaling Pathways and Experimental Workflows

IDO1 Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the IDO1 enzyme, which has significant downstream effects on the immune system. The depletion of tryptophan and the accumulation of its metabolite, kynurenine, lead to the suppression of effector T cells and the promotion of regulatory T cells (Tregs), creating an immunosuppressive tumor microenvironment.[2][10] this compound, by blocking IDO1, is expected to reverse these effects.

General Preclinical Experimental Workflow

The preclinical development of an IDO1 inhibitor like this compound typically follows a structured workflow from initial screening to in vivo efficacy studies.

Conclusion

This compound (Navoximod/GDC-0919/NLG-919) is a potent IDO1 inhibitor with demonstrated preclinical activity both in vitro and in vivo. The available data support its mechanism of action in reversing IDO1-mediated immunosuppression. While detailed experimental protocols are not widely available in the public domain, this guide provides a foundational understanding of the preclinical data and methodologies associated with this compound. Further research is warranted to fully elucidate its therapeutic potential, particularly in combination with other cancer immunotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NLG919, small molecule IDO pathway inhibitor (CAS 1402836-58-1) | Abcam [abcam.com]

- 6. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vivo Use of a Potent IDO1 Inhibitor (Ido1-IN-7) in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Ido1-IN-7" is used as a representative name for a potent and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. As of the latest update, specific public data for a compound with this exact designation is not available. The following application notes and protocols are synthesized from established methodologies and data from well-characterized IDO1 inhibitors, such as epacadostat and navoximod, to provide a comprehensive guide for the in vivo evaluation of a novel IDO1 inhibitor in mouse models.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine.[1][2][3] In the tumor microenvironment, upregulation of IDO1 by tumor or immune cells leads to tryptophan depletion and the accumulation of kynurenine metabolites.[1][4] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive milieu that allows tumor cells to evade immune surveillance.[1][4][5]

Pharmacological inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.[2][5] Preclinical studies have demonstrated that IDO1 inhibitors can suppress tumor growth in various animal models, often in combination with other immunotherapies like immune checkpoint blockade.[2][5] These application notes provide detailed protocols for the in vivo use of this compound, a representative potent IDO1 inhibitor, in syngeneic mouse tumor models.

Signaling Pathway of IDO1-Mediated Immune Suppression

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its downstream effects on the immune system.

Experimental Protocols

Murine Syngeneic Tumor Models

The choice of a suitable mouse tumor model is critical for evaluating the in vivo efficacy of an IDO1 inhibitor. Many murine cancer cell lines do not constitutively express IDO1 but can be induced to do so by interferon-gamma (IFN-γ) in the tumor microenvironment.[6]

Recommended Cell Lines:

-

CT26 (Colon Carcinoma): A commonly used model where IDO1 expression can be induced in vivo.

-

B16F10 (Melanoma): Often requires engineering to overexpress IDO1 for robust and consistent results.

-

GL261 (Glioma): Can be engineered to express IDO1 for homogenous expression in tumors.[6]

-

MC38 (Colon Adenocarcinoma): A model known to respond to immunotherapy.

Protocol for Tumor Implantation:

-

Culture the chosen murine tumor cell line (e.g., CT26) in appropriate media.

-

Harvest cells during the logarithmic growth phase and wash twice with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of 6-8 week old female BALB/c mice.

-

Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Initiate treatment when tumors reach a mean volume of approximately 50-100 mm³.

Preparation and Administration of this compound

Formulation:

-

This compound should be formulated for oral administration (gavage). A common vehicle is 0.5% methylcellulose in sterile water.

-

Prepare a homogenous suspension of the desired concentration.

Dosing:

-

Dosing for novel IDO1 inhibitors is typically determined through pharmacokinetic and pharmacodynamic studies. A common starting point for potent inhibitors is in the range of 50-100 mg/kg, administered once (QD) or twice daily (BID).

-

For this protocol, a BID dosing schedule of 100 mg/kg is recommended to maintain consistent target engagement.

Administration Protocol:

-

Randomize mice into treatment groups (e.g., Vehicle control, this compound) once tumors reach the desired size.

-

Administer this compound (100 mg/kg) or vehicle via oral gavage twice daily.

-

Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint.

-

Monitor animal body weight and general health status daily.

Pharmacodynamic (PD) Assay

A key pharmacodynamic marker for IDO1 inhibition is the ratio of kynurenine to tryptophan (Kyn/Trp) in plasma and tumor tissue.

Protocol for PD Analysis:

-

At a specified time point after the final dose (e.g., 2-4 hours), euthanize a subset of mice from each treatment group.

-

Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

-

Excise tumors and snap-freeze in liquid nitrogen.

-

Store plasma and tumor samples at -80°C until analysis.

-

Analyze tryptophan and kynurenine levels using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Syngeneic CT26 Mouse Model

| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 14 ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | BID | 1520 ± 185 | - | +2.5 |

| This compound | 100 mg/kg BID | 785 ± 95 | 48.4 | +1.8 |

Table 2: Pharmacodynamic Effects of this compound on Tryptophan Metabolism

| Treatment Group | Tissue | Tryptophan (µM) ± SEM | Kynurenine (µM) ± SEM | Kyn/Trp Ratio |

| Vehicle Control | Plasma | 75.3 ± 6.2 | 2.8 ± 0.4 | 0.037 |

| This compound | Plasma | 72.1 ± 5.8 | 0.9 ± 0.2 | 0.012 |

| Vehicle Control | Tumor | 48.9 ± 4.5 | 5.1 ± 0.7 | 0.104 |

| This compound | Tumor | 50.2 ± 5.1 | 1.5 ± 0.3 | 0.030 |

Experimental Workflow Visualization

The following diagram outlines the typical workflow for an in vivo efficacy study of an IDO1 inhibitor.

Concluding Remarks

The protocols and data presented herein provide a comprehensive framework for the preclinical in vivo evaluation of a novel and potent IDO1 inhibitor, represented as this compound. Successful demonstration of in vivo target engagement (reduction of the Kyn/Trp ratio) and anti-tumor efficacy in syngeneic mouse models is a critical step in the development of new cancer immunotherapies. Further studies may involve combination therapies with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) to explore synergistic anti-tumor effects. Detailed analysis of the tumor immune infiltrate by flow cytometry or immunohistochemistry can provide valuable insights into the mechanism of action.

References

- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IDO1-Targeted Therapy Does Not Control Disease Development in the Eµ-TCL1 Mouse Model of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for Ido1-IN-7 in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Ido1-IN-7, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), with a focus on its solubility and application in dimethyl sulfoxide (DMSO) for experimental use.

Introduction to this compound

This compound, also known as Navoximod, GDC-0919, or an analogue of NLG919, is a small molecule inhibitor of the IDO1 enzyme.[1][2] IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3] By converting tryptophan to kynurenine, IDO1 plays a critical role in creating an immunosuppressive microenvironment.[2][4] This is a mechanism that cancer cells often exploit to evade the immune system.[4] Inhibition of IDO1 by this compound can restore T-cell function and enhance anti-tumor immune responses, making it a compound of significant interest in cancer immunotherapy research.[1]

Solubility of this compound

This compound exhibits good solubility in DMSO, which is a common solvent for preparing stock solutions for in vitro and in vivo experiments. It is important to note that sonication is recommended to aid dissolution.

Table 1: Solubility of this compound in DMSO

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |

| DMSO | 45 | 159.36 | Sonication is recommended[1] |

| DMSO | 50 | 177.07 | Ultrasonic assistance is needed |

Signaling Pathway

The diagram above illustrates the IDO1 signaling pathway. Interferon-gamma (IFN-γ) can induce the expression of the IDO1 enzyme in tumor cells and antigen-presenting cells. IDO1 then converts the essential amino acid tryptophan into kynurenine. This depletion of tryptophan and the accumulation of kynurenine in the local microenvironment leads to the suppression of T-cell activation and proliferation, thereby promoting immune tolerance that allows tumor cells to evade destruction by the immune system. This compound acts as a potent inhibitor of the IDO1 enzyme, blocking the conversion of tryptophan to kynurenine. This action restores tryptophan levels and prevents kynurenine accumulation, thus reversing the immunosuppressive effects and allowing for a robust T-cell mediated anti-tumor response.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sonicator

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex the tube briefly to mix.

-

Place the tube in a sonicator bath and sonicate until the powder is completely dissolved. The solution should be clear.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

In Vitro Cell-Based IDO1 Activity Assay

This protocol is designed to assess the inhibitory activity of this compound on IDO1 in a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 ovarian cancer cells or HeLa cervical cancer cells).

-

Complete cell culture medium (e.g., McCoy's 5A for SKOV-3, DMEM for HeLa) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Recombinant human Interferon-gamma (IFN-γ).

-

This compound stock solution in DMSO.

-

96-well cell culture plates.

-

Trichloroacetic acid (TCA) solution.

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Plate reader.

Protocol:

Day 1: Cell Seeding and IDO1 Induction

-

Seed the cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.

-

The next day, add IFN-γ to the cell culture medium at a final concentration of 100 ng/mL to induce IDO1 expression.

-

Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

Day 2: Treatment with this compound

-

Prepare serial dilutions of the this compound stock solution in fresh cell culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the cells and replace it with 200 µL of the medium containing the different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

Day 3: Kynurenine Measurement

-

After incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 10 µL of 6.1 N TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer 100 µL of the supernatant to another 96-well plate.

-

Add 100 µL of 2% (w/v) Ehrlich's Reagent to each well and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 492 nm using a plate reader.

-

The concentration of kynurenine can be determined by comparing the absorbance values to a standard curve prepared with known concentrations of kynurenine.

In Vivo Murine Tumor Model Protocol

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a murine tumor model.

Materials:

-

Female C57BL/6 mice (6-8 weeks old).

-

B16F10 melanoma cell line.

-

This compound.

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

-

Calipers for tumor measurement.

-

Equipment for oral gavage or other administration routes.

Protocol:

Tumor Implantation

-

Culture B16F10 melanoma cells and harvest them during the logarithmic growth phase.

-

Inject 1 x 10⁵ B16F10 cells subcutaneously into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

Drug Formulation and Administration

-

Prepare the this compound formulation. For oral administration, a common dose is 100 mg/kg.[5] The compound can be dissolved in a suitable vehicle.

-

Randomize the mice into treatment and control groups.

-

Administer this compound or the vehicle to the respective groups daily via oral gavage.

Efficacy Assessment

-

Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Tumor tissue and plasma can be collected to measure kynurenine and tryptophan levels to assess the pharmacodynamic effect of this compound.[5]

-

Tumors can also be processed for immunohistochemistry or flow cytometry to analyze the infiltration of immune cells (e.g., CD8+ T cells).[5]

Troubleshooting and Considerations

-

Precipitation: If this compound precipitates upon dilution of the DMSO stock in aqueous media, it is recommended to prepare intermediate dilutions in DMSO before adding to the final aqueous solution.

-

DMSO Toxicity: Ensure the final concentration of DMSO in cell culture experiments is kept low (typically ≤0.5%) to avoid cytotoxic effects.

-

In Vivo Formulation: The choice of vehicle for in vivo studies is critical for ensuring the solubility and bioavailability of this compound. The formulation provided is a common example, but optimization may be required depending on the specific experimental needs.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

References

- 1. IDO-IN-7 | Indoleamine 2,3-Dioxygenase (IDO) | TargetMol [targetmol.com]

- 2. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor NLG919 and paclitaxel in a murine B16-F10 melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ido1-IN-7 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1] It catalyzes the conversion of the essential amino acid L-tryptophan into N-formylkynurenine.[2] In the context of oncology, the upregulation of IDO1 in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[3] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling cancer cells to evade the host immune response.[4]

Ido1-IN-7 is a potent and specific inhibitor of the IDO1 enzyme. As an analog of the well-characterized IDO1 inhibitor NLG919, this compound offers a valuable tool for in vitro studies aimed at understanding the role of the IDO1 pathway in cancer and other immune-related diseases.[5] These application notes provide detailed protocols for the use of this compound in cell culture, including recommended concentrations, methodologies for assessing its biological activity, and guidance on interpreting the results.

Quantitative Data Summary

The following tables summarize the in vitro potency and recommended concentration ranges for this compound and its analog, NLG919. This data is essential for designing experiments to effectively inhibit IDO1 activity in cell culture models.

Table 1: In Vitro Potency of this compound and its Analogs

| Compound | Assay Type | Target | Metric | Value (nM) | Reference |

| This compound (NLG-919 analogue) | Enzymatic Assay | IDO1 | IC₅₀ | 38 | [6] |

| NLG919 | Enzymatic Assay | IDO1 | Kᵢ | 7 | [5] |

| NLG919 | Cell-Free Assay | IDO1 | EC₅₀ | 75 | [5] |

| NLG919 analog | Cell-Free Assay | IDO1 | IC₅₀ | 79 | [2] |

| NLG919 analog | Cell-Free Assay | TDO | IC₅₀ | 25 | [2] |

| Ido1-IN-2 (NLG-919 analogue) | HeLa Cellular Assay | IDO1 | EC₅₀ | 61 | [7] |

| NLG919 | Allogeneic MLR | IDO1 | ED₅₀ | 80 | [5] |

| NLG919 | Antigen-Specific T-cell Assay | IDO1 | ED₅₀ | 120 | [5] |

Table 2: Recommended Concentration Range for this compound in Cell Culture

| Cell Line | Application | Recommended Concentration Range | Notes | Reference |

| HeLa | IDO1 Inhibition (Kynurenine Production) | 100 nM - 10 µM | IFN-γ (50 ng/mL) is used to induce IDO1 expression. | [8] |

| Murine Mastocytoma (P1.HTR) | IDO1 Inhibition (Kynurenine Production) | 30 µM | Cells stably transfected with murine IDO1. | [6] |

| General Cancer Cell Lines | IDO1 Inhibition | 100 nM - 1 µM | This is a general starting range based on the potency of NLG919 and its analogs. Optimization is recommended for each cell line. | [2][5][7] |

| Co-culture (e.g., Cancer Cells and T-cells) | Reversal of T-cell Suppression | 80 nM - 500 nM | Titration is recommended to determine the optimal concentration for restoring T-cell function without affecting cell viability. | [5] |

Signaling Pathways and Experimental Workflows

IDO1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical IDO1 signaling pathway and the mechanism of action for this compound. In the tumor microenvironment, pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) upregulate the expression of IDO1 in both cancer cells and antigen-presenting cells (APCs).[9] IDO1 then catabolizes tryptophan into kynurenine. The resulting tryptophan depletion and kynurenine accumulation lead to the suppression of effector T-cells and the activation of regulatory T-cells, thus promoting immune tolerance.[10] this compound directly inhibits the enzymatic activity of IDO1, thereby preventing the conversion of tryptophan to kynurenine and restoring the anti-tumor immune response.

Caption: IDO1 pathway and this compound inhibition.

Experimental Workflow for Assessing this compound Activity